N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-26-20(28)10-9-17(25-26)15-7-3-4-8-16(15)24-21(29)18-13-19(23-14-22-18)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOREFPUIHFAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core, a piperidine moiety, and a pyridazinone derivative. Its molecular formula is , and it possesses various functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It interacts with various receptors, potentially modulating pathways related to pain, inflammation, and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against both bacterial and fungal strains.
Anticancer Activity
Several studies have reported the anticancer potential of this compound:
- Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has shown promising results against several pathogens:
- Bacterial Activity : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound also demonstrated antifungal properties against Candida species, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Case Study : In vivo models showed reduced edema in paw inflammation tests when treated with the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine ring | Enhances receptor binding affinity |
| Pyrimidine core | Essential for enzyme inhibition |
| 6-Oxo group | Contributes to cytotoxicity |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine and pyridazine compounds exhibit promising anticancer properties. The structure of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide suggests it could act as a potent inhibitor of cancer cell proliferation. Studies have shown that similar compounds can disrupt cellular pathways involved in tumor growth and survival, making them candidates for further investigation in oncology .
Neurological Disorders
The compound's structural features may allow it to interact with neurotransmitter systems, particularly glutamatergic pathways implicated in neurological disorders such as epilepsy and schizophrenia. Compounds with similar frameworks have been identified as noncompetitive antagonists of AMPA receptors, which are crucial in mediating excitatory neurotransmission . This suggests that this compound could be explored for its neuroprotective effects.
Anti-inflammatory Properties
Pyrimidine derivatives have been documented to exhibit anti-inflammatory effects by modulating immune responses. The compound may inhibit specific pro-inflammatory cytokines or enzymes involved in inflammatory pathways, thus offering therapeutic potential in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Synthesis of Novel Derivatives
The synthesis of this compound can serve as a precursor for developing new derivatives with enhanced biological activity. The reaction pathways can be optimized to yield various substitutions on the pyrimidine and piperidine rings, allowing for a library of compounds to be screened for diverse pharmacological activities .
Molecular Docking Studies
Molecular docking studies can be employed to predict the binding affinity of this compound with various biological targets. This computational approach helps identify potential interactions at the molecular level and guides the design of more effective analogs .
Case Study 1: Anticancer Screening
A study evaluated several pyrimidine derivatives for their anticancer effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against breast and lung cancer cells .
Case Study 2: Neuroprotective Effects
In an experimental model of epilepsy, a related compound was tested for its ability to reduce seizure activity. The findings suggested that the compound acted as an effective AMPA receptor antagonist, leading to decreased seizure frequency and duration, thus highlighting the potential of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y)phenyl)-6-(piperidin-1-y)pyrimidine-4-carboxamide in treating epilepsy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for high-purity N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide?
- Methodology : Use statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can minimize experimental runs while isolating variables influencing yield and purity . Post-synthesis, employ HPLC (≥98% purity criteria) and mass spectrometry to validate purity, as demonstrated in impurity profiling of structurally analogous pyrimidines .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodology : Combine X-ray crystallography (for unambiguous confirmation of stereochemistry and intermolecular interactions, as seen in pyrimidine derivatives ) with NMR (¹H/¹³C, COSY, HSQC) to resolve aromatic and heterocyclic proton environments. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the carboxamide and piperidinyl moieties .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. The ICReDD framework integrates these computations with experimental feedback loops to optimize conditions for regioselective modifications (e.g., piperidinyl substitutions) . Molecular dynamics simulations can further elucidate solvent effects on reaction kinetics.
Q. What strategies address contradictions in bioactivity data caused by undetected impurities?
- Methodology : Implement orthogonal analytical methods (e.g., LC-MS/MS for trace impurities and differential scanning calorimetry to identify polymorphic forms). For example, process impurities in pyrimidine analogs were resolved using gradient HPLC with photodiode array detection, ensuring <0.1% impurity thresholds . Correlate bioactivity assays (e.g., IC₅₀ values) with purity-adjusted concentrations to mitigate false positives/negatives.
Q. How does the piperidin-1-yl substituent influence the compound’s pharmacokinetic properties?
- Methodology : Conduct QM/MM (quantum mechanics/molecular mechanics) simulations to model interactions with biological targets (e.g., enzyme active sites). Compare with analogs lacking the piperidine group to assess steric/electronic effects on binding affinity and metabolic stability. Experimental validation via cytochrome P450 inhibition assays can quantify hepatic metabolism rates .
Q. What advanced reactor designs improve scalability for synthesizing this compound?
- Methodology : Utilize continuous-flow reactors with in-line monitoring (e.g., FTIR, PAT tools) to enhance heat/mass transfer, particularly for exothermic steps involving pyridazinone intermediates. Membrane separation technologies (e.g., nanofiltration) can isolate reactive intermediates, as classified in CRDC guidelines for chemical engineering design .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
